Cas no 2093911-17-0 (N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide)

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide is a specialized organic compound featuring a tetrahydronaphthalene core substituted with a cyano group and an acetamide moiety linked to a 2-nitrophenyl group. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly for applications requiring nitroaromatic or cyano-functionalized frameworks. The compound’s rigid yet flexible scaffold may facilitate selective binding or reactivity in target-oriented synthesis. Its nitrophenyl group could serve as a precursor for further functionalization, while the cyano group offers versatility in heterocycle formation. Suitable for controlled reactions, this compound is of interest in medicinal chemistry and materials science research. Handling requires standard precautions for nitrated and cyano-containing compounds.
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide structure
2093911-17-0 structure
Product name:N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide
CAS No:2093911-17-0
MF:C19H17N3O3
MW:335.356584310532
CID:6212091
PubChem ID:121548377

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2093911-17-0
    • N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-nitrophenyl)acetamide
    • EN300-26687482
    • N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide
    • Z1716239028
    • AKOS033562504
    • Inchi: 1S/C19H17N3O3/c20-13-19(10-9-14-5-1-2-7-16(14)12-19)21-18(23)11-15-6-3-4-8-17(15)22(24)25/h1-8H,9-12H2,(H,21,23)
    • InChI Key: IWCVZMCIOVTSPJ-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=CC=1[N+](=O)[O-])NC1(C#N)CC2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 335.12699141g/mol
  • Monoisotopic Mass: 335.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 98.7Ų

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687482-0.05g
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide
2093911-17-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide

N-(2-Cyano-1,2,3,4-Tetrahydronaphthalen-2-yl)-2-(2-Nitrophenyl)Acetamide: A Comprehensive Overview

N-(2-Cyano-1,2,3,4-Tetrahydronaphthalen-2-yl)-2-(2-Nitrophenyl)Acetamide is a complex organic compound with the CAS number 1093911-17-0. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. The molecule combines a tetrahydronaphthalene moiety with a cyano group and a nitrophenyl acetamide group, making it a versatile compound for various research and industrial purposes.

The tetrahydronaphthalene core of this compound is a bicyclic structure that provides stability and rigidity to the molecule. The cyano group attached to the tetrahydronaphthalene ring introduces electron-withdrawing properties, which can influence the reactivity and electronic characteristics of the compound. Additionally, the nitrophenyl group is known for its strong electron-withdrawing effects and is often utilized in medicinal chemistry to enhance bioavailability and target specificity.

Recent studies have explored the synthesis and characterization of this compound using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the stereochemistry and regioselectivity of the molecule, which are critical for its application in drug design. The acetamide functional group has been shown to improve solubility and reduce toxicity, making it an attractive candidate for pharmaceutical applications.

In terms of biological activity, this compound has demonstrated potential as a modulator of various enzyme activities. For instance, research has shown that it can inhibit certain kinases involved in cancer cell proliferation. The nitrophenyl group plays a pivotal role in these interactions by enhancing binding affinity to target proteins. Furthermore, the cyano group contributes to the overall hydrophobicity of the molecule, which is essential for membrane permeability.

The synthesis of N-(2-Cyano-1,2,3,4-Tetrahydronaphthalen-2-yl)-2-(2-Nitrophenyl)Acetamide involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have enabled higher yields and improved purity levels. These developments have made the compound more accessible for large-scale production and subsequent biological testing.

From an industrial perspective, this compound is being explored for its potential in agrochemicals due to its ability to inhibit plant pathogens. The tetrahydronaphthalene core provides structural stability, while the nitrophenyl group enhances bioactivity against fungal strains. Preliminary field trials have shown promising results, indicating its potential as a novel fungicide.

In conclusion, N-(2-Cyano-1,2,3,4-Tetrahydronaphthalen-2-yl)-2-(2-Nitrophenyl)Acetamide is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique combination of functional groups makes it an invaluable tool for researchers seeking innovative solutions in these fields. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial innovation.

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